molecular formula C21H27NO3 B2898842 N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-2-phenylbutanamide CAS No. 1795086-30-4

N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-2-phenylbutanamide

Cat. No. B2898842
CAS RN: 1795086-30-4
M. Wt: 341.451
InChI Key: AZLKLHWHBDMCTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-2-phenylbutanamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in B-cell receptor signaling, which plays a critical role in the development and progression of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.

Mechanism of Action

N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-2-phenylbutanamide binds irreversibly to the cysteine residue in the active site of BTK, thereby inhibiting its activity. BTK inhibition leads to downstream inhibition of B-cell receptor signaling and subsequent apoptosis in B-cell malignancy cells.
Biochemical and Physiological Effects:
In addition to its anti-tumor effects, N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-2-phenylbutanamide has been shown to have immunomodulatory effects, including inhibition of cytokine production and modulation of T-cell activation. These effects may contribute to its anti-tumor activity and could have potential applications in other immune-mediated diseases.

Advantages and Limitations for Lab Experiments

One advantage of N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-2-phenylbutanamide is its specificity for BTK, which may reduce off-target effects compared to other BTK inhibitors. However, its irreversible binding to BTK may limit its use in certain experimental settings, such as studies requiring reversible inhibition of BTK.

Future Directions

For N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-2-phenylbutanamide research include further evaluation of its efficacy and safety in clinical trials, as well as investigation of its potential use in combination with other therapies. Additionally, the immunomodulatory effects of N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-2-phenylbutanamide warrant further study in the context of other immune-mediated diseases.

Synthesis Methods

The synthesis of N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-2-phenylbutanamide involves several steps, starting with the reaction of 2-bromoethyl p-tolyl ether with 2-(2-hydroxyethoxy)ethylamine to yield N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)amine. This intermediate is then reacted with 2-phenylbutanoyl chloride to yield N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-2-phenylbutanamide.

Scientific Research Applications

N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-2-phenylbutanamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-2-phenylbutanamide has been shown to inhibit BTK signaling and induce apoptosis in B-cell malignancy cells, leading to tumor regression.

properties

IUPAC Name

N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO3/c1-3-19(17-7-5-4-6-8-17)21(24)22-15-20(25-14-13-23)18-11-9-16(2)10-12-18/h4-12,19-20,23H,3,13-15H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZLKLHWHBDMCTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCC(C2=CC=C(C=C2)C)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-2-phenylbutanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.